(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid, also known by its chemical structure, is an organic compound characterized by a conjugated system that includes a carboxymethoxy group and a keto-enol functional group. This compound has the molecular formula and a molecular weight of approximately 176.13 g/mol. Its structure features a double bond between the second and third carbon atoms, contributing to its reactivity and potential biological activity.
Research indicates that (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. It has been studied for its potential:
The synthesis of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid can be achieved through several methods:
(2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid has several applications across different fields:
Studies investigating the interactions of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid with biological macromolecules have revealed:
Several compounds share structural similarities with (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid. Here are some notable examples:
Compound Name | CAS Number | Structural Features |
---|---|---|
(E)-4-methoxy-4-oxobut-2-enoic acid | 2756-87-8 | Contains methoxy group instead of carboxymethoxy; similar reactivity. |
(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | 20972-37-6 | Substituted phenyl group; potentially different biological activities. |
(E)-4-Ethoxy-4-oxobut-2-enoic acid | 2459-05-4 | Ethoxy substitution; alters solubility and reactivity patterns. |
The uniqueness of (2E)-4-(carboxymethoxy)-4-oxobut-2-enoic acid lies in its specific combination of functional groups that confer distinct chemical properties and biological activities not fully shared by other similar compounds. Its dual functionality as both an α,β-unsaturated carbonyl compound and a carboxylic acid derivative allows for diverse reactivity profiles and potential applications in medicinal chemistry.